molecular formula C11H6ClNO2S B14309788 5-Cyanonaphthalene-1-sulfonyl chloride CAS No. 115596-33-3

5-Cyanonaphthalene-1-sulfonyl chloride

Cat. No.: B14309788
CAS No.: 115596-33-3
M. Wt: 251.69 g/mol
InChI Key: XXURPAJCKUMTFG-UHFFFAOYSA-N
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Description

5-Cyanonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H6ClNO2S. It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl) attached to the aromatic ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanonaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 5-cyanonaphthalene. One common method includes the reaction of 5-cyanonaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Thiols: Formed by reaction with thiols

Scientific Research Applications

5-Cyanonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active sulfonamides.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyanonaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce sulfonyl functional groups into target molecules.

Comparison with Similar Compounds

    5-Cyanonaphthalene-1-sulfonic acid: Lacks the chloride group, making it less reactive towards nucleophiles.

    Naphthalene-1-sulfonyl chloride: Does not have the cyano group, limiting its versatility in certain synthetic applications.

    Benzene sulfonyl chloride: A simpler aromatic sulfonyl chloride, but lacks the extended conjugation and additional functional group of 5-Cyanonaphthalene-1-sulfonyl chloride.

Uniqueness: this compound is unique due to the presence of both the cyano and sulfonyl chloride groups, which provide a combination of reactivity and functional versatility. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.

Properties

CAS No.

115596-33-3

Molecular Formula

C11H6ClNO2S

Molecular Weight

251.69 g/mol

IUPAC Name

5-cyanonaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H6ClNO2S/c12-16(14,15)11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H

InChI Key

XXURPAJCKUMTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)S(=O)(=O)Cl)C#N

Origin of Product

United States

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